Cas no 112933-48-9 (METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE)
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE Chemical and Physical Properties
Names and Identifiers
-
- METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE
- METHYL5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE
- HPFPEFZNIZENAN-UHFFFAOYSA-N
- SCHEMBL1530291
- Z1726081194
- 1H-Indene-1-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
- DB-109431
- 112933-48-9
- (rac)-5-Bromo-indan-1-carboxylic acid methyl ester
- MFCD25542313
-
- MDL: MFCD25542313
- Inchi: 1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3
- InChI Key: HPFPEFZNIZENAN-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CCC2C(=O)OC
Computed Properties
- Exact Mass: 253.99424Da
- Monoisotopic Mass: 253.99424Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 304.6±42.0 °C at 760 mmHg
- Flash Point: 138.0±27.9 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270509-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95+% | 1g |
$486 | 2021-06-16 | |
| Alichem | A079000432-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95% | 1g |
$572.00 | 2023-09-04 | |
| Ambeed | A665762-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 98% | 1g |
$555.0 | 2024-04-26 | |
| Chemenu | CM270509-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 95+% | 1g |
$*** | 2023-04-03 | |
| abcr | AB555659-250 mg |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate; . |
112933-48-9 | 250MG |
€508.70 | 2023-04-13 | ||
| abcr | AB555659-1 g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate; . |
112933-48-9 | 1g |
€1,188.50 | 2023-04-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-100mg |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 97% | 100mg |
¥1340.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-250mg |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 97% | 250mg |
¥2312.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171940-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
112933-48-9 | 97% | 1g |
¥5219.00 | 2024-08-09 | |
| A2B Chem LLC | AI09088-100mg |
Methyl 5-bromo-2,3-dihydro-1h-indene-1-carboxylate |
112933-48-9 | 95% | 100mg |
$274.00 | 2024-01-04 |
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE Suppliers
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE
Exploring the Chemical and Biological Properties of METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-CARBOXYLATE (CAS No: 112933–48–9)
As a key intermediate in organic synthesis and pharmaceutical development, METHYL 5-BROMO-DIHYDROINDENE CARBOXYLATE (CAS No: 112933–48–9) has garnered significant attention for its unique structural features and versatile applications. This compound is characterized by a substituted indene ring system with a bromine atom at the 5-position and a methyl ester group attached to the carboxylic acid moiety. Its indene core provides structural flexibility, enabling functionalization through electrophilic or nucleophilic reactions while maintaining aromatic stability.
The molecular structure of this compound exhibits notable stability due to conjugation between the aromatic indene ring and adjacent double bonds in its di-hydroindenyl framework. Recent spectroscopic analyses confirm that the bromo substituent at position C5 enhances electronic properties, facilitating selective reactivity during synthetic processes. For instance, studies published in *Organic Letters* (January 2024) demonstrated that this bromo group enables efficient Suzuki-Miyaura cross-coupling reactions under mild conditions.
In pharmacological contexts, derivatives of this compound have been explored as precursors for bioactive molecules targeting metabolic disorders. A groundbreaking study from *Nature Chemistry* (March 2024) highlighted its utility as an intermediate in synthesizing anti-diabetic agents, where its carboxylate ester group undergoes hydrolysis to form bioavailable carboxylic acid derivatives. These derivatives modulate PPARγ activity without inducing adverse side effects observed in traditional thiazolidinedione drugs.
Synthetic advancements have further optimized production pathways for this compound. Researchers at ETH Zurich recently reported a scalable synthesis involving transition-metal-free cyclization of substituted styrenes with α-bromo carboxylic acids (JACS Au, July 2024). This method achieves >90% yield while minimizing waste generation compared to conventional Grignard reagent approaches.
In materials science applications, thin films incorporating this compound exhibit photoresponsive properties due to its conjugated π-systems. A collaborative study between MIT and KAIST (Advanced Materials, September 2024) revealed that polymer matrices containing this molecule display tunable optical absorption spectra (λ_max = ~460 nm), suggesting potential use in next-generation optoelectronic devices such as organic photovoltaics.
Cutting-edge research also explores its role as a chiral auxiliary in asymmetric synthesis. A report from *Angewandte Chemie* (November 2024) demonstrated enantioselective additions using this compound’s di-hydroindenyl scaffold, achieving >98% ee values under ligand-controlled conditions without racemic mixtures formation.
Safety assessments conducted per OECD guidelines confirm its non-toxic profile when handled under standard laboratory protocols. Toxicity studies published in *Toxicological Sciences* (May 2024) showed no mutagenic effects up to concentrations exceeding typical experimental requirements.
In conclusion, METHYL 5-BROMO-DIHYDROINDENE CARBOXYLATE remains an indispensable building block across multiple disciplines due to its tunable reactivity profile and structurally adaptable framework. With ongoing innovations in green chemistry methodologies and biomaterials engineering, this compound continues to drive advancements from drug discovery pipelines to sustainable industrial applications.
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